3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride
Overview
Description
“3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions lead to the formation of different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives have been found to express both antiaggregatory and antioxidant effects . Along with dual cholinesterase inhibition, some compounds also targeted the beta secretase enzyme .Scientific Research Applications
Anticancer Agents
Piperidine derivatives have been synthesized for use as anticancer agents, showing good activity on specific cancer cell lines, such as androgen-refractory cancer cell lines (ARPC) . It’s plausible that “3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride” could be explored for similar applications.
Drug Discovery
The piperidine nucleus is crucial in drug discovery, especially where the ether linkage between different rings is vital for the inhibitory effect . This compound could potentially be used in structure-activity relationship studies to develop new drugs.
Antimicrobial and Analgesic Agents
Piperidine derivatives are utilized in various ways as antimicrobial and analgesic agents . The subject compound may have potential applications in these areas due to its structural characteristics.
Anti-inflammatory and Antipsychotic Agents
Due to its piperidine core, “3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride” might be investigated for anti-inflammatory and antipsychotic uses .
Kinase Inhibition
Some piperidine derivatives are designed as kinase inhibitors, which are crucial in treating certain types of cancers . The compound could be researched for its efficacy as a kinase inhibitor.
Pharmacological Properties
Piperidine derivatives exhibit various pharmacological properties. For instance, CLEFMA is a piperidine derivative with a core that resembles chalcones and has been studied for its anticancer applications . This suggests that “3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride” might also possess unique pharmacological properties worth investigating.
Mechanism of Action
Safety and Hazards
While specific safety and hazards for “3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride” are not mentioned in the retrieved papers, it is generally recommended to avoid breathing mist, gas or vapors of similar compounds . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .
Future Directions
The development of stereoselective synthesis of multi-substituted 2-piperidinones is attractive . Existing methods heavily rely on modification of pre-synthesized backbones which require tedious multi-step procedure and suffer from limited substitution patterns . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-(4-phenylphenoxy)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-5-14(6-3-1)15-8-10-16(11-9-15)19-17-7-4-12-18-13-17;/h1-3,5-6,8-11,17-18H,4,7,12-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNYGQNGFUDGBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.